N-cyclohexyl-4-methylcyclohexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

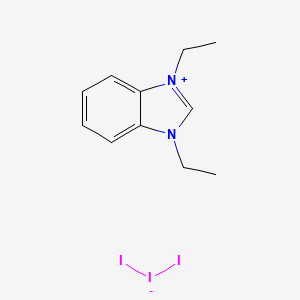

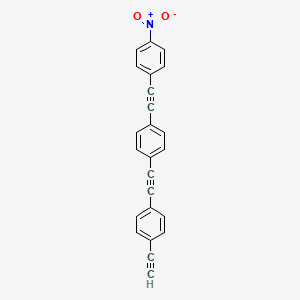

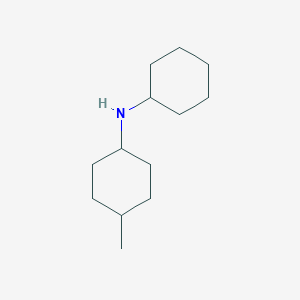

“N-cyclohexyl-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C13H25N . It is also known as “4-Methylcyclohexanamine” and has a molecular weight of 195.34 .

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-methylcyclohexan-1-amine” consists of a cyclohexane ring with a methyl group (CH3) and an amine group (NH2) attached .Physical And Chemical Properties Analysis

“N-cyclohexyl-4-methylcyclohexan-1-amine” has a molecular weight of 195.34 . More detailed physical and chemical properties were not found in the sources I accessed.科学的研究の応用

Chemical Synthesis and Transformations

N-cyclohexyl-4-methylcyclohexan-1-amine derivatives have been synthesized through various chemical reactions, demonstrating the compound's utility in organic synthesis. For example, the solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives has been achieved in good to high yields using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under room temperature conditions (Ghorbani‐Vaghei & Amiri, 2014). This highlights the role of specific catalysts in facilitating efficient and environmentally friendly synthesis pathways for compounds related to N-cyclohexyl-4-methylcyclohexan-1-amine.

Enzymatic Cascade Reactions

The synthesis of chiral amines, including structures similar to N-cyclohexyl-4-methylcyclohexan-1-amine, has been explored using enzyme cascade reactions. One study showed the combination of enoate reductase and amine transaminase enzymes to access optically pure amines with complex chiral centers, underscoring the potential of biocatalysis in creating high-value chiral compounds (Skalden et al., 2016). This approach exemplifies the advancements in enzymatic methods for synthesizing structurally complex and optically active amines.

Material Science and Catalysis

In material science and catalysis, derivatives of N-cyclohexyl-4-methylcyclohexan-1-amine have been explored for their roles in various catalytic processes. Research has been conducted on the development of novel ligands and catalysts that include structures derived from N-cyclohexyl-4-methylcyclohexan-1-amine for applications such as ethylene tetramerization, highlighting the importance of structural modifications at the molecular level for enhancing catalytic performance and selectivity (Kuhlmann et al., 2007). Such studies demonstrate the compound's relevance in designing efficient catalytic systems for industrial chemical processes.

Advanced Organic Reactions

Advanced organic reaction mechanisms have also been explored using N-cyclohexyl-4-methylcyclohexan-1-amine and its derivatives as key intermediates or reactants. The understanding of complex reaction pathways, such as ring-opening cyclizations and hydroamination processes, has been enhanced through studies focusing on compounds related to N-cyclohexyl-4-methylcyclohexan-1-amine. These investigations provide insights into the reactivity and potential applications of these compounds in synthesizing novel organic materials and pharmaceuticals (Nambu et al., 2014).

特性

IUPAC Name |

N-cyclohexyl-4-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h11-14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKRRVVHQZKQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525592 |

Source

|

| Record name | N-Cyclohexyl-4-methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-methylcyclohexan-1-amine | |

CAS RN |

86822-65-3 |

Source

|

| Record name | N-Cyclohexyl-4-methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)